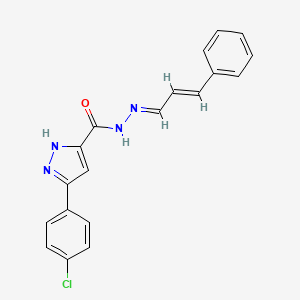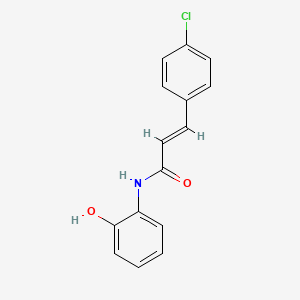![molecular formula C14H20N6O B5544014 N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5544014.png)
N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, related to the compound , involves exploring variations in N-acyl, N-alkyl, and amino functions. Key compounds in this class have shown significant biological activity as opioid kappa agonists (Barlow et al., 1991).
Molecular Structure Analysis
N-[9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl) purin-6-yl] pyridinium chloride, a structurally related compound, exhibits unique photochemical properties in aqueous solutions, involving hydrolytic ring opening in the imidazole portion of the purine ring (Skalski et al., 1991).
Chemical Reactions and Properties
Compounds like 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride have shown potential as inhibitors, with significant pharmacological effects and safety profiles (Shibuya et al., 2018).
Physical Properties Analysis
The molecule N-phenyl-N-(pyridin-4-yl)acetamide, structurally related to the compound, displays a nearly planar amide unit with specific dihedral angles, indicating no conjugation with the phenyl or pyridyl group (Umezono & Okuno, 2015).
Chemical Properties Analysis
N-(2-Pyridyl)-2-[2(3H)-benzazolone-3-yl]acetamide derivatives have been synthesized and tested for their antinociceptive and anti-inflammatory activities, demonstrating significant biological activities (Dogruer et al., 1997).
Applications De Recherche Scientifique
Biological Effects of Acetamide Derivatives
Research on acetamide derivatives, including their biological effects, continues to be of interest due to their commercial importance and the biological consequences of exposure. Studies have significantly expanded our knowledge about these chemicals, including their toxicology and potential therapeutic applications. Acetamide and its derivatives, such as N,N-dimethylacetamide and N-methylacetamide, have been studied for their effects on human health, revealing variations in biological responses that reflect both the biology of the material and its usage or proposed usage. These findings are critical for understanding the broader implications of acetamide derivatives in scientific research and potential therapeutic applications (Kennedy, 2001).
Pharmacological Activities of Piracetam and Its Derivatives
Piracetam, a nootropic drug derived from γ-aminobutyric acid, shares some structural similarities with the compound . It has been extensively studied for its ability to improve learning, memory, brain metabolism, and cognitive ability. The research on piracetam and its derivatives highlights different biological activities associated with these compounds, offering insights into their potential therapeutic applications in managing diseases like alcoholism, Raynaud’s phenomenon, and brain injuries. This demonstrates the wide-ranging pharmacological applications of cyclic compounds and acetamide derivatives in treating central nervous system disorders (Dhama et al., 2021).
Propriétés
IUPAC Name |
N-[(3S,4R)-4-propyl-1-(7H-purin-6-yl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-3-4-10-5-20(6-11(10)19-9(2)21)14-12-13(16-7-15-12)17-8-18-14/h7-8,10-11H,3-6H2,1-2H3,(H,19,21)(H,15,16,17,18)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXJGSAOZFOVTQ-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C)C2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NC(=O)C)C2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3R*,4S*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5543932.png)
![7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5543941.png)
![5-(4-biphenylyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543955.png)
![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)

![(4aR*,7aS*)-1-ethyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543987.png)







